

Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs): Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl phosphorodiamidate

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Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are synthetic, uncharged nucleic acid analogs that have emerged as powerful tools in molecular biology and have shown significant promise as therapeutic agents.[1][2] Unlike natural nucleic acids, PMOs feature a backbone of morpholine rings linked by phosphorodiamidate groups.[2] This unique structure confers resistance to degradation by cellular enzymes, such as nucleases, leading to high stability and a long intracellular half-life.[3][4]

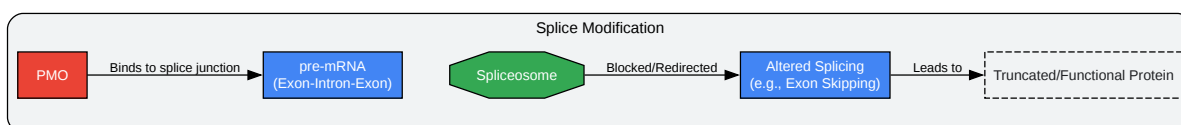
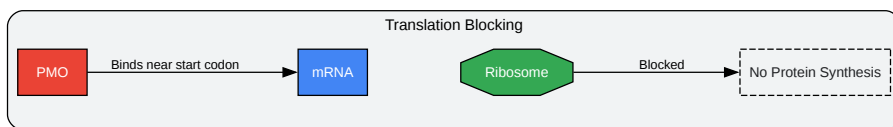
PMOs function through a steric-blocking mechanism of action.[1][5] They bind with high affinity and sequence specificity to complementary target RNA sequences via Watson-Crick base pairing.[5] This binding physically obstructs the interaction of cellular machinery with the RNA, leading to either the blocking of mRNA translation or the modulation of pre-mRNA splicing.[3][5] This mechanism is distinct from other antisense technologies like siRNAs or phosphorothioate oligonucleotides, as PMOs do not induce the degradation of their target RNA by enzymes like RNase H.[4][5]

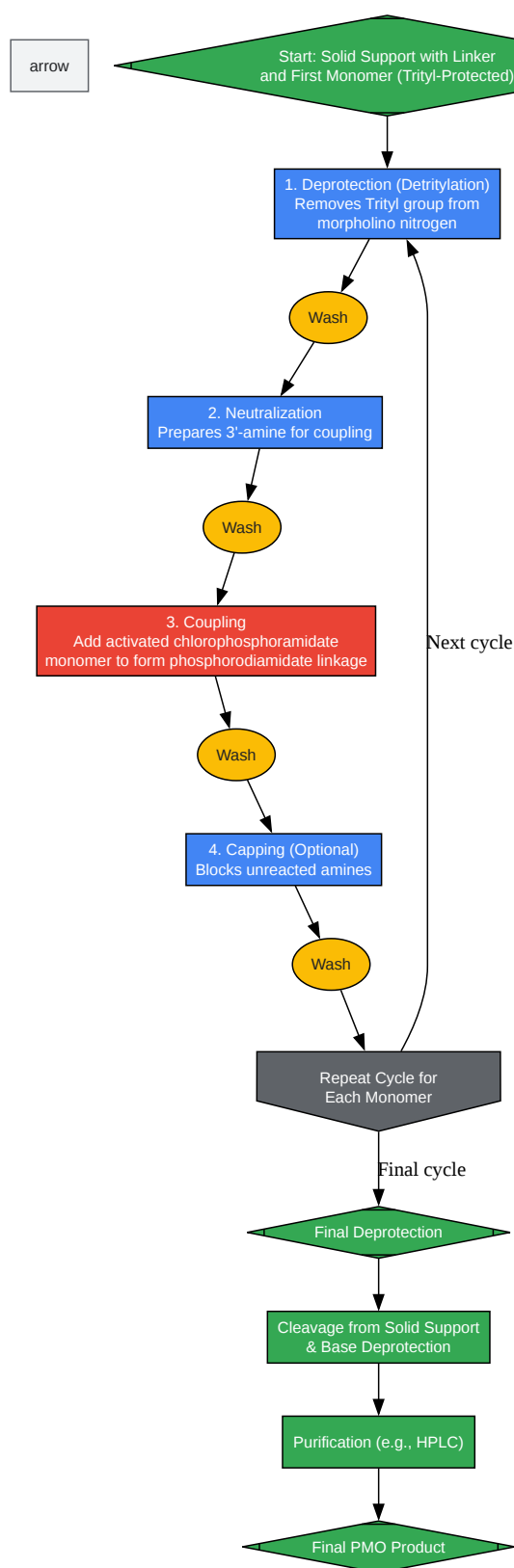
The therapeutic potential of PMOs has been realized with the FDA approval of several drugs for the treatment of Duchenne muscular dystrophy (DMD), including Eteplirsen (Exondys 51),

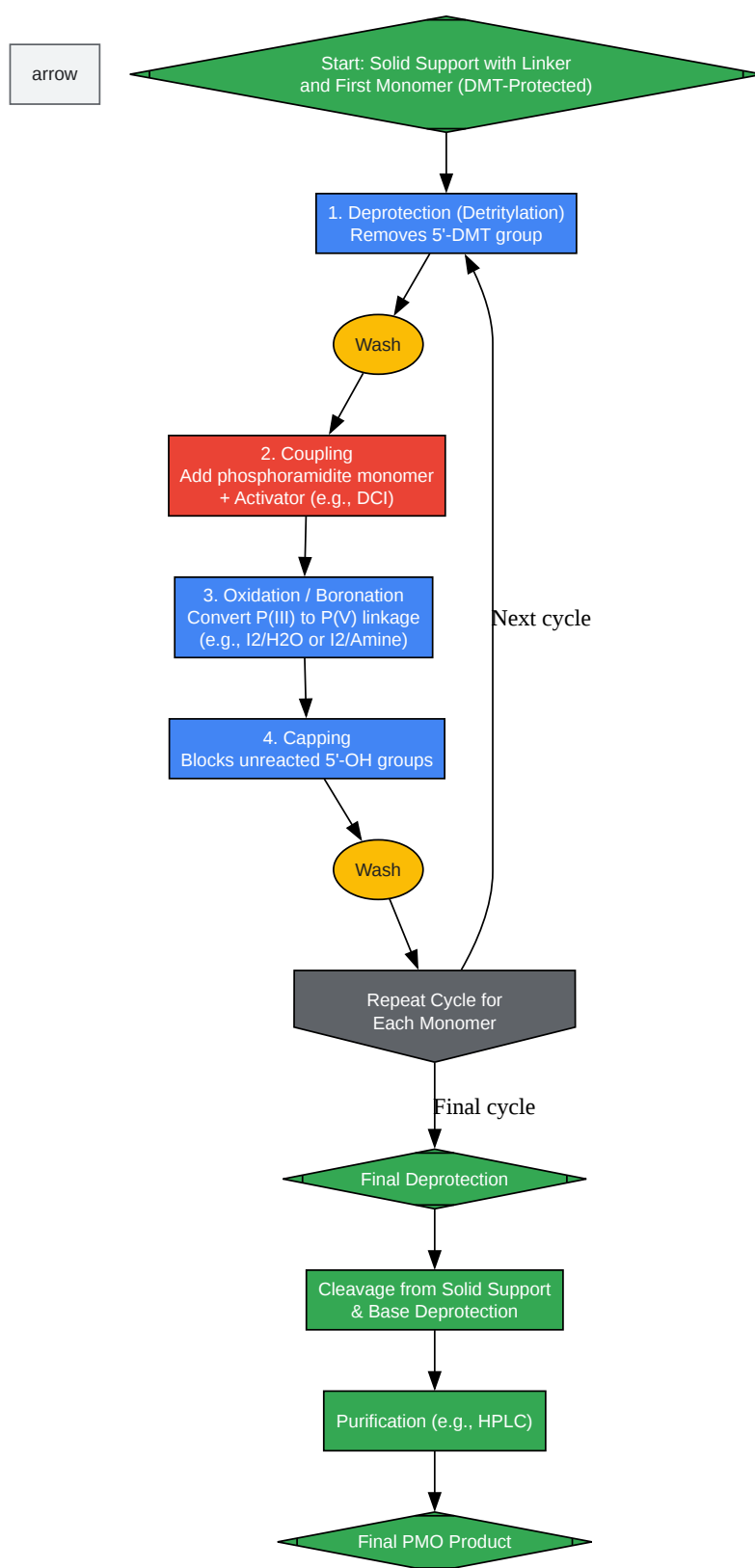
Golodirsen (Vyondys 53), Viltolarsen, and Casimersen.[1][5] These drugs utilize the splice-modulating capability of PMOs to restore the reading frame of the dystrophin gene, leading to the production of a truncated but functional protein.[5][6] Given their therapeutic success and utility as research tools for gene knockdown, robust and efficient methods for their chemical synthesis are of paramount importance.[3][7]

Mechanism of Action: Steric Blockade

PMOs can be designed to target specific sites on an RNA molecule to achieve two primary outcomes: translation blocking and splice modification.







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